2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester
Overview
Description
2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is a boronic ester derivative that has gained attention in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a fluorine atom, a morpholinomethyl group, and a boronic acid pinacol ester moiety, making it a versatile reagent in various chemical transformations.
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki–Miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
The compound participates in the Suzuki–Miyaura (SM) coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, the compound, which is a formally nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway, which is a method for forming carbon-carbon bonds . This pathway is crucial in organic synthesis, allowing for the construction of complex organic compounds from simpler ones .
Pharmacokinetics
It’s known that boronic acids and their esters, including pinacol boronic esters, are only marginally stable in water . The rate of hydrolysis of these compounds is influenced by the pH and can be considerably accelerated at physiological pH .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic compounds . The compound has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of hydrolysis of the compound, which can affect its stability and efficacy, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
The 2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester plays a crucial role in the Suzuki–Miyaura reaction, which involves the coupling of an organoboron compound with an organic halide . The compound interacts with palladium, a transition metal, to facilitate the formation of carbon-carbon bonds .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with palladium in the Suzuki–Miyaura reaction . The compound acts as a nucleophile, transferring the organoboron group to palladium, which then forms a new carbon-carbon bond with an organic halide .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the specific conditions of the experiment. The compound is used in the Suzuki–Miyaura reaction, which is known for its mild and functional group tolerant reaction conditions .
Metabolic Pathways
The compound is primarily used in the Suzuki–Miyaura reaction for the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 2-Fluoro-5-(morpholinomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:
2-Fluoro-5-(morpholinomethyl)phenylboronic acid+Pinacol→2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Oxidation: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Acids/Bases: Employed in hydrolysis reactions.
Oxidizing Agents: Utilized in oxidation reactions.
Major Products
Biaryl Compounds: Formed in Suzuki–Miyaura coupling reactions.
Boronic Acids: Resulting from hydrolysis or oxidation reactions.
Scientific Research Applications
2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Medicinal Chemistry: Employed in the development of boron-containing drugs and drug delivery systems.
Material Science: Utilized in the preparation of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid, Pinacol Ester: Lacks the fluorine and morpholinomethyl groups.
2-Fluoro-5-methoxyphenylboronic Acid, Pinacol Ester: Contains a methoxy group instead of a morpholinomethyl group.
Uniqueness
2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is unique due to the presence of both fluorine and morpholinomethyl groups, which can influence its reactivity and selectivity in chemical reactions. The morpholinomethyl group can enhance solubility and stability, while the fluorine atom can affect the electronic properties of the compound.
Properties
IUPAC Name |
4-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO3/c1-16(2)17(3,4)23-18(22-16)14-11-13(5-6-15(14)19)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSGKNHMADGUBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCOCC3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601124653 | |
Record name | Morpholine, 4-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601124653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096340-24-6 | |
Record name | Morpholine, 4-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601124653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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